molecular formula C8H4Br6 B13987673 1,4-Bis(tribromomethyl)benzene CAS No. 16766-91-9

1,4-Bis(tribromomethyl)benzene

Cat. No.: B13987673
CAS No.: 16766-91-9
M. Wt: 579.5 g/mol
InChI Key: IGOLLIYZEGOLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(tribromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by tribromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications due to its reactivity and stability.

Preparation Methods

1,4-Bis(tribromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,4-dimethylbenzene (p-xylene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures and may require prolonged heating to ensure complete bromination. Another method involves the electrochemical bromination of 1,4-dimethylbenzene using aqueous sodium bromide and a catalytic amount of hydrobromic acid in a two-phase electrolysis system .

Chemical Reactions Analysis

1,4-Bis(tribromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,4-bis(hydroxymethyl)benzene.

    Reduction Reactions: The compound can be reduced to 1,4-bis(dibromomethyl)benzene or 1,4-bis(bromomethyl)benzene using reducing agents like zinc in acetic acid.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of terephthalic acid derivatives.

Common reagents used in these reactions include bromine, sodium bromide, hydrobromic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(tribromomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-bis(tribromomethyl)benzene primarily involves its reactivity due to the presence of tribromomethyl groups. These groups can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1,4-Bis(tribromomethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its high bromine content and the specific reactivity of the tribromomethyl groups, making it a valuable compound in various chemical applications.

Properties

CAS No.

16766-91-9

Molecular Formula

C8H4Br6

Molecular Weight

579.5 g/mol

IUPAC Name

1,4-bis(tribromomethyl)benzene

InChI

InChI=1S/C8H4Br6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H

InChI Key

IGOLLIYZEGOLRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(Br)(Br)Br)C(Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.